molecular formula C₂₆H₄₁NNa₂O₉S B1145828 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt CAS No. 71781-63-0

3-Sulfo-glycoursodeoxycholic Acid Disodium Salt

Cat. No.: B1145828
CAS No.: 71781-63-0
M. Wt: 589.65
InChI Key:
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Description

3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is a bile acid derivative that has been modified to include a sulfonate group. This compound is known for its role in various biochemical and physiological processes, particularly in the metabolism of lipids and cholesterol. It is often used in scientific research as a reference substance for drug impurities and as a reagent in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt typically involves the sulfonation of glycoursodeoxycholic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation of the hydroxyl group at the 3-position of the steroid nucleus .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where glycoursodeoxycholic acid is treated with sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The product is purified through crystallization or chromatography techniques to achieve the desired purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.

Major Products:

Scientific Research Applications

3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates the activity of enzymes involved in lipid metabolism, thereby influencing cholesterol levels and bile acid synthesis. The sulfonate group enhances its solubility and bioavailability, making it more effective in its biological roles .

Comparison with Similar Compounds

  • Glycodeoxycholic Acid 3-Sulfate Disodium Salt
  • Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt
  • Taurochenodeoxycholic Acid 3-Sulfate Disodium Salt
  • Lithocholic Acid 3-Sulfate Disodium Salt

Comparison: 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has enhanced solubility and a different spectrum of biological activity, making it particularly useful in specific research and therapeutic applications .

Properties

CAS No.

71781-63-0

Molecular Formula

C₂₆H₄₁NNa₂O₉S

Molecular Weight

589.65

Synonyms

Cholane;  Glycine derivative;  N-[(3α,5β,7β)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine Disodium Salt

Origin of Product

United States

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